4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 4-position. The carboxamide group at the 1-position of the piperazine is linked to an ethyl side chain terminating in a furan-2-ylmethylamino moiety. This structure combines a halogenated aromatic system, a heterocyclic piperazine ring, and a furan-containing side chain, making it a candidate for diverse biological interactions, particularly in receptor modulation or enzyme inhibition.
Properties
Molecular Formula |
C18H21FN4O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21FN4O3/c19-14-3-5-15(6-4-14)22-7-9-23(10-8-22)18(25)21-13-17(24)20-12-16-2-1-11-26-16/h1-6,11H,7-10,12-13H2,(H,20,24)(H,21,25) |
InChI Key |
VLDZPBYOVXNDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with furan-2-ylmethylamine and an appropriate carboxylating agent under controlled conditions to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various downstream effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Variations in Aromatic Substituents
The 4-fluorophenyl group in the target compound can be compared to other halogenated phenyl substituents in analogs:
Key Insights :
- Fluorophenyl derivatives (e.g., A3, p-MPPF) generally exhibit higher synthetic yields and thermal stability compared to chlorophenyl analogs (A4) .
- The fluorophenyl group in p-MPPF enhances receptor affinity over iodophenyl (p-MPPI), as seen in lower ID50 values .
Modifications in the Piperazine Side Chain
The carboxamide-linked ethyl side chain distinguishes the target compound from analogs with alternative substituents:
Key Insights :
- The furan-2-ylmethyl group in the target compound may improve binding to aromatic receptor pockets compared to aliphatic chains (e.g., cyclopropylamino in ) .
- Bulky bis(4-fluorophenyl)methyl groups (e.g., 6k) enhance lipophilicity but may reduce solubility .
Functional Group Comparisons
The carboxamide linkage and adjacent groups influence reactivity and bioactivity:
Key Insights :
- Fluorinated benzoxazinones (e.g., 55) demonstrate superior enzyme inhibition due to electron-withdrawing effects .
- The target compound’s furan group may confer unique binding kinetics compared to sulfonamide or trifluoromethyl analogs .
Key Insights :
Biological Activity
The compound 4-(4-fluorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- C : 19
- H : 22
- F : 1
- N : 3
- O : 2
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 335.39 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine moiety is crucial for its binding affinity and selectivity.
Proposed Mechanism
- Binding to Target Receptors : The compound binds to specific G protein-coupled receptors (GPCRs), leading to modulation of intracellular signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic processes, contributing to its potential therapeutic effects.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : IC50 values suggest strong cytotoxicity.
- Lung Cancer Cells (A549) : Demonstrated inhibition of cell proliferation.
Case Study
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
In vitro tests revealed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.5 mg/mL, indicating promising antibacterial activity .
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate oxidative stress and inflammation pathways, which are critical in conditions such as Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the piperazine ring and the fluorophenyl group have been explored to enhance potency and selectivity.
Key Findings
- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring significantly increases lipophilicity, improving membrane permeability.
- Furan Moiety : The furan substitution enhances interactions with target proteins, contributing to increased biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
